Cas no 1806007-91-9 (4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine)
4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine
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- Inchi: 1S/C6H2ClF4N/c7-2-1-3(8)12-6(11)4(2)5(9)10/h1,5H
- InChI Key: KWLJDADRZNJDBY-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=C(C=1C(F)F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 157
- XLogP3: 3
- Topological Polar Surface Area: 12.9
4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029954-250mg |
4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine |
1806007-91-9 | 97% | 250mg |
$727.60 | 2022-04-01 | |
| Alichem | A023029954-500mg |
4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine |
1806007-91-9 | 97% | 500mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A023029954-1g |
4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine |
1806007-91-9 | 97% | 1g |
$1,713.60 | 2022-04-01 |
4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine
4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine: A Comprehensive Overview
The compound 4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine, with the CAS number 1806007-91-9, is a highly specialized organic chemical that has garnered significant attention in various scientific and industrial applications. This pyridine derivative is characterized by its unique structure, which includes a chlorine atom at the 4-position, fluorine atoms at the 2 and 6 positions, and a difluoromethyl group at the 3-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in fields such as agrochemistry, pharmaceuticals, and materials science.
Recent studies have highlighted the potential of 4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine as a precursor for synthesizing advanced agrochemicals. Researchers have demonstrated that this compound can serve as an intermediate in the development of novel herbicides and insecticides. Its ability to undergo various substitution reactions makes it an ideal building block for creating more complex molecules with enhanced biological activity. For instance, a study published in the Journal of Agricultural and Food Chemistry explored its role in synthesizing a new class of herbicides that exhibit improved selectivity and efficacy against target weeds.
In the pharmaceutical industry, 4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine has been investigated for its potential in drug design. The compound's fluorinated structure is particularly appealing due to the known pharmacokinetic advantages of fluorinated compounds, such as increased stability and bioavailability. A recent research article in Medicinal Chemistry Communications reported on its use as a scaffold for developing kinase inhibitors, which are critical in treating various cancers and inflammatory diseases.
The electronic properties of 4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine also make it an interesting candidate for applications in materials science. Its ability to act as an electron-deficient aromatic system has led to its exploration in the development of advanced polymers and organic semiconductors. A study published in Advanced Materials highlighted its role in creating high-performance polymer blends that exhibit improved electrical conductivity and thermal stability.
In terms of synthesis, 4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine is typically prepared through a multi-step process involving halogenation and substitution reactions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. For example, researchers have successfully utilized palladium-catalyzed cross-coupling reactions to streamline the synthesis process.
The environmental impact of 4-Chloro-2,6-difluoro-3-(difluoromethyl)pyridine has also been a topic of interest. Studies have shown that its fluorinated nature contributes to its persistence in certain environmental conditions. However, ongoing research is focused on developing biodegradable derivatives to mitigate potential ecological concerns.
In conclusion, 4-Chloro-2,6-difluoro-3-(diffluromethyl)pyridine, with CAS number 1806007-91-9, stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical structure and reactivity continue to drive innovative research directions, ensuring its relevance in both academic and industrial settings for years to come.
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